molecular formula C15H15N5OS B5514739 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL

4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5514739
M. Wt: 313.4 g/mol
InChI Key: PVLZPIQPBRKGGB-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique chemical structure, which includes a dimethylamino group, a benzylidene group, a furyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with 5-amino-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, the presence of the triazole ring allows for hydrogen bonding and π-π interactions with target molecules, contributing to its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the dimethylamino and furyl groups enhances its potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-19(2)12-7-5-11(6-8-12)10-16-20-14(17-18-15(20)22)13-4-3-9-21-13/h3-10H,1-2H3,(H,18,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLZPIQPBRKGGB-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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